Bis[p-chlorophenyl]acetylene
Description
Contextual Significance of Diarylacetylenes in Modern Organic Chemistry
Diarylacetylenes are a class of organic compounds characterized by two aryl (aromatic) groups linked by an acetylene (B1199291) (–C≡C–) unit. Their rigid, linear structure and rich π-electron system endow them with unique chemical and physical properties, making them valuable building blocks in various fields of chemical science. rsc.org In modern organic chemistry, diarylacetylenes serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and heterocyclic compounds. mdpi.com
The preparation of diarylacetylenes has been a subject of intensive study for decades. rsc.org Common synthetic routes include transition-metal-catalyzed cross-coupling reactions of aryl halides with acetylene derivatives. rsc.org The development of more efficient and practical methodologies, such as one-pot syntheses from arylaldehydes, continues to be an active area of research. rsc.orgrsc.org The unique electronic and structural features of diarylacetylenes also make them key components in the development of advanced materials, such as π-conjugated polymers, and electronic and optical materials. mdpi.com Their ability to form well-defined molecular architectures has led to their use in supramolecular chemistry and the construction of novel materials with tailored properties.
Research Trajectory of Bis[p-chlorophenyl]acetylene in Synthetic and Materials Science
This compound, also known as 4,4'-dichlorodiphenylacetylene, is a specific diarylacetylene that has garnered attention in synthetic and materials science research. rsc.orgsigmaaldrich.com Its symmetrical structure features two p-chlorophenyl groups attached to an acetylene linker. sigmaaldrich.com The presence of the chlorine atoms influences the electronic properties of the molecule and provides sites for further chemical modification.
Research into this compound has explored its synthesis and reactivity. For instance, it can be synthesized from p-chlorobenzaldehyde through a multi-step process. beilstein-journals.org It has also been used as a starting material in the synthesis of more complex structures, such as tetrakis(p-chlorophenyl)cyclobutadiene palladium complexes. cdnsciencepub.com In the realm of materials science, the investigation of this compound and related compounds is driven by the quest for new materials with specific thermal and electronic properties. For example, acetylene-terminated resins are known for their high thermal resistance and low moisture uptake, making them suitable for applications in demanding environments. researchgate.net The study of this compound contributes to the broader understanding of how substituent effects and molecular geometry in diarylacetylenes impact their potential applications in advanced materials.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Cl₂ | chembk.comchemscene.com |
| Molar Mass | 247.12 g/mol | chembk.comchemscene.com |
| Melting Point | 178 °C | chembk.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ≥98% | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLNLXZHMUYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171227 | |
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-42-4 | |
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis P Chlorophenyl Acetylene and Its Analogs
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of diarylacetylenes. researchgate.net
The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgyonedalabs.com This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgyonedalabs.com For the synthesis of bis[p-chlorophenyl]acetylene, this can involve the coupling of p-chlorophenylacetylene with a p-chlorinated aryl halide. mdpi.com
The reaction of p-chlorophenylacetylene with p-chloroiodobenzene, for instance, utilizes a palladium-copper bimetallic system. mdpi.com Catalysts such as bis(triphenylphosphine)palladium(II) chloride ([PdCl₂(PPh₃)₂]) and copper(I) iodide (CuI) are commonly employed, with an amine base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.com The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org This difference allows for selective reactions. For example, 1-bromo-4-iodobenzene (B50087) can be selectively coupled at the iodine position. wikipedia.org
A variety of palladium catalysts, including palladium-phosphorus and palladium-nitrogen complexes, have been developed to enhance catalytic activity and stability. libretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands can increase the rate of the reaction. libretexts.org Copper-free Sonogashira coupling protocols have also been developed, which proceed through a slightly different mechanistic pathway but still rely on a palladium catalyst. libretexts.orgwikipedia.org
| Catalyst System | Precursors | Base | Solvent | Temperature (°C) | Yield (%) |
| [PdCl₂(PPh₃)₂]/CuI | p-chlorophenylacetylene, p-chloroiodobenzene | Et₃N | THF | 60-70 | 65-75 |
| Pd(PPh₃)₄/CuI | 2-Iodoaniline, terminal acetylenic carbinols | Tetrabutylammonium hydroxide (B78521) | THF | 80 | Good |
| Pd/C | Aryl halides, acetylenes | Various | Various | Various | High |
This table summarizes typical conditions for Sonogashira coupling reactions.
The Suzuki-Miyaura coupling is another powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. byjus.com This reaction is known for its mild conditions, tolerance of various functional groups, and the use of environmentally benign boronic acids. byjus.comnih.gov For the synthesis of this compound, a key approach is the coupling of p-chlorophenylboronic acid with a p-chlorinated aryl halide, such as p-chloroiodobenzene. rsc.org
The catalytic system often involves a palladium precursor like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and a base, such as sodium carbonate (Na₂CO₃), in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). tcichemicals.com The choice of base is crucial for activating the boronic acid to facilitate transmetalation. organic-chemistry.org While strong bases like sodium hydroxide are common, milder bases like potassium fluoride (B91410) can be used when base-sensitive functional groups are present. organic-chemistry.org
Recent advancements have focused on developing more efficient catalytic systems, including the use of palladacycles and N-heterocyclic carbene (NHC) ligands, which can offer greater stability and activity, allowing for lower catalyst loadings. yonedalabs.comlibretexts.org The reaction can also be performed in aqueous media, enhancing its green chemistry profile. nih.gov
| Catalyst | Boron Reagent | Halide | Base | Solvent | Temperature (°C) |
| [Pd(PPh₃)₄] | p-chlorophenylboronic acid | p-chloroiodobenzene | Na₂CO₃ | THF/DMF | 80-100 |
| Pd(OAc)₂/PCy₃ | Arylboronic acids | Aryl triflates | Various | Various | Room Temp |
| Fe₃O₄-NHC-Pd | Arylboronic acids | Aryl bromides | Various | Various | Various |
This table illustrates various catalytic systems used in Suzuki-Miyaura coupling for diarylacetylene synthesis.
The mechanisms of both the Sonogashira and Suzuki-Miyaura couplings proceed through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.comwikipedia.orgresearchgate.net
Sonogashira Coupling Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). libretexts.orgwikipedia.org
Transmetalation: The copper acetylide, formed from the terminal alkyne and the copper(I) salt in the presence of a base, transfers the acetylide group to the palladium complex, regenerating the copper catalyst. wikipedia.org
Reductive Elimination: The diarylacetylene product is formed by the elimination from the palladium complex, which regenerates the active Pd(0) catalyst. wikipedia.org
In the copper-free version, the base is thought to deprotonate the alkyne, which then coordinates to the palladium center before reductive elimination. libretexts.org
Suzuki-Miyaura Coupling Mechanism: The catalytic cycle for the Suzuki-Miyaura reaction consists of three main steps: byjus.comresearchgate.net
Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate. byjus.comresearchgate.net
Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boron reagent by a base. organic-chemistry.orgresearchgate.net
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. yonedalabs.comresearchgate.net
The specific ligands on the palladium catalyst play a crucial role in the efficiency of each step in both mechanisms. libretexts.orglibretexts.org
Multi-Step Synthetic Approaches
While cross-coupling reactions are highly efficient, multi-step syntheses from readily available starting materials provide alternative routes to this compound.
One practical, one-pot protocol for synthesizing diarylacetylenes starts from arylaldehydes. rsc.org This method involves the treatment of an arylaldehyde, such as p-chlorobenzaldehyde, with a 1-(arylmethyl)benzotriazole in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). rsc.org The reaction is believed to proceed through a sequence of imine formation, a Mannich-type addition, and then a double elimination to yield the diarylacetylene. rsc.org This approach offers a broad substrate scope and good functional group tolerance. rsc.org
Another multi-step sequence begins with the conversion of benzaldehyde (B42025) to benzoin, which is then oxidized to benzil. libretexts.org While not directly leading to this compound, this highlights the utility of benzaldehydes as precursors in multi-step syntheses. libretexts.org A more direct, albeit multi-step, synthesis involves treating p-chlorobenzaldehyde with carbon tetrachloride and triphenylphosphine (B44618) to generate an intermediate that can be converted to bis(p-chlorophenyl)acetylene.
A reported three-step synthesis starts with a substituted benzaldehyde, which is first converted to a phosphonium (B103445) salt. beilstein-journals.org This salt then reacts with another equivalent of the benzaldehyde in the presence of potassium tert-butoxide to form the diarylacetylene. beilstein-journals.org This method has been used to prepare bis(chlorophenyl)acetylenes in moderate to good yields. beilstein-journals.orgbeilstein-archives.org
| Starting Material | Key Reagents | Intermediate Steps | Final Product |
| p-chlorobenzaldehyde | 1-(arylmethyl)benzotriazoles, LiN(SiMe₃)₂ | Imine formation, Mannich-type addition, double elimination | This compound |
| Substituted benzaldehyde | CCl₄, PPh₃ | Dichloromethyl intermediate | Bis(chlorophenyl)acetylene |
| Substituted benzaldehyde | PPh₃, CBr₄; then BuLi | Phosphonium salt | Bis(chlorophenyl)acetylene |
This table outlines various multi-step synthetic routes starting from substituted benzaldehydes.
The synthesis of diarylacetylenes can be conceptualized through the combination of C1 and C2 building blocks. beilstein-journals.orgbeilstein-archives.org A classical approach involves the addition of a carbene species (a C1 block) to the triple bond of a diarylacetylene (a C2 block). beilstein-journals.orgbeilstein-archives.org While this is often used to build larger structures from a pre-formed diarylacetylene, the reverse thinking can inform synthesis.
A more direct application of this building block strategy involves the reaction of a C1 building block derived from a substituted benzal chloride with a C2 building block. For instance, chloroarylcarbenes can be generated from the corresponding benzal chlorides (e.g., from p-chlorobenzaldehyde and thionyl chloride) by the action of a strong base like potassium tert-butoxide. beilstein-journals.orgbeilstein-archives.org While these are often reacted with existing acetylenes, related methodologies can build the acetylene (B1199291) itself.
A practical one-pot synthesis of diarylacetylenes from arylaldehydes has been developed that utilizes an addition-double elimination process. rsc.org This can be viewed as a tandem reaction where the C-C triple bond is constructed from two aldehyde-derived fragments.
Process Optimization and Scalability in Laboratory and Industrial Settings
The efficient synthesis of this compound, a key diarylacetylene, is contingent on the optimization of reaction parameters and the scalability of the chosen synthetic route. Research efforts have focused on refining existing protocols and developing new methodologies to enhance yield, purity, and economic viability at both laboratory and industrial scales.
Laboratory-Scale Synthesis Optimization
At the laboratory level, the optimization of synthetic routes for this compound and its analogs often involves fine-tuning catalyst systems, reaction conditions, and purification methods. The Sonogashira cross-coupling reaction is a common and versatile method for the formation of the carbon-carbon triple bond in diarylacetylenes. An improved procedure for the synthesis of symmetrical diarylacetylenes involves the palladium-catalyzed reaction of aryl iodides with acetylene gas. psu.edu This method has been optimized by using dimethylformamide (DMF) as a solvent in a closed system, which significantly improves product yields by preventing the loss of volatile reagents and solvent. psu.edu
Key optimization parameters for the synthesis of symmetrical diarylacetylenes, such as this compound, from aryl halides and acetylene gas include the choice of catalyst, base, and solvent. A combination of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide is an effective catalytic system. psu.edu Triethylamine often serves as the base. psu.edu The use of a closed system with a balloon of acetylene gas has proven to be a significant improvement over passing a continuous stream of acetylene, leading to better yields. psu.edu For instance, the reaction of 1-chloro-4-iodobenzene (B104392) with acetylene gas using this optimized protocol can produce bis(p-chlorophenyl)acetylene in high yield.
Another synthetic approach involves a multi-step process starting from substituted benzaldehydes. For example, 4-chlorobenzaldehyde (B46862) can be converted to the corresponding diarylacetylene. beilstein-journals.orgresearchgate.net This method provides an alternative to transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org The process involves the conversion of the aldehyde to an intermediate which then reacts further to form the acetylene linkage. beilstein-journals.orgresearchgate.net While potentially involving more steps, this route offers flexibility in substrate scope and avoids the use of expensive palladium catalysts in the final C-C bond formation step.
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of diarylacetylenes. acs.org This technology can be particularly advantageous for laboratory-scale synthesis where rapid screening of reaction conditions is desired.
Scalability to Industrial Settings
Translating a laboratory procedure to an industrial scale requires consideration of factors such as cost of reagents, safety, process robustness, and the ability to perform the reaction in large-scale reactors. For the synthesis of this compound, scalability often favors one-pot or continuous flow processes to minimize handling and purification steps.
One-pot methodologies for the synthesis of symmetric diarylacetylenes are highly desirable for large-scale production as they reduce waste and operational time. researchgate.net Copper-free Sonogashira-type couplings are particularly attractive for industrial applications as they eliminate the need for copper co-catalysts, which can be toxic and difficult to remove from the final product. researchgate.net These reactions have been shown to be scalable and reproducible using inexpensive, commercially available reagents. researchgate.net
Continuous flow reactors offer significant advantages for the industrial production of specialty chemicals like this compound. acs.org They allow for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher conversions and yields. Furthermore, the reduced reaction volumes in flow systems enhance safety, particularly for highly exothermic reactions. The application of flow chemistry to C-C bond formation reactions is a growing area of research with direct implications for the industrial synthesis of diarylacetylenes. acs.org
The choice of starting materials also plays a crucial role in scalability. An older method describes the synthesis of bis(p-chlorophenyl)acetylene from 1,1-bis(p-chlorophenyl)-2,2-dichloroethane (DDD), a derivative of the insecticide DDT. cdnsciencepub.com While this route may utilize readily available starting materials, the environmental and regulatory concerns associated with DDT and its derivatives would likely limit its application in modern industrial processes.
The following tables summarize key research findings for the synthesis of diarylacetylenes, providing insights into reaction conditions and yields that are critical for process optimization and scalability.
Table 1: Improved Palladium-Catalyzed Synthesis of Symmetrical Diarylacetylenes psu.edu
| Entry | Aryl Iodide | Catalyst System | Solvent/Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | [Pd(PPh₃)₂]Cl₂/CuI | DMF/Et₃N | 6 | 80 | 95 |
| 2 | 1-Iodo-4-methylbenzene | [Pd(PPh₃)₂]Cl₂/CuI | DMF/Et₃N | 8 | 80 | 90 |
| 3 | 1-Chloro-4-iodobenzene | [Pd(PPh₃)₂]Cl₂/CuI | DMF/Et₃N | 8 | 80 | 97 |
| 4 | 1-Iodo-4-methoxybenzene | [Pd(PPh₃)₂]Cl₂/CuI | DMF/Et₃N | 6 | 80 | 98 |
Table 2: Multi-step Synthesis of Bis(chlorophenyl)acetylenes beilstein-journals.org
| Starting Aldehyde | Number of Steps | Overall Yield (%) |
| 2-Chlorobenzaldehyde (B119727) | 3 | 10 |
| 3-Chlorobenzaldehyde (B42229) | 3 | 48 |
| 4-Chlorobenzaldehyde | 3 | 53 |
Chemical Reactivity and Transformation Pathways
Oxidative and Reductive Transformations of the Acetylene (B1199291) Moiety
The carbon-carbon triple bond is the most reactive site for oxidation and reduction, enabling its conversion into other key functional groups such as diketones, alkenes, and alkanes.
The oxidation of internal alkynes is a standard method for the synthesis of α-diketones (benzils, in the case of diarylacetylenes). While specific studies detailing the oxidation of bis(p-chlorophenyl)acetylene are not prevalent, the transformation is analogous to that of other diarylacetylenes. Oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the acetylene moiety into a diketone. Under neutral or slightly acidic conditions, the reaction typically yields the corresponding α-diketone. For bis(p-chlorophenyl)acetylene, this reaction would produce 1,2-bis(4-chlorophenyl)ethane-1,2-dione. Under harsher conditions, such as with hot, concentrated permanganate, the bond between the carbonyl groups can be cleaved, leading to the formation of two carboxylic acid molecules, in this case, 4-chlorobenzoic acid.
Table 1: Oxidative Transformation of Bis(p-chlorophenyl)acetylene
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| Bis(p-chlorophenyl)acetylene | Potassium Permanganate (KMnO₄), Mild Conditions | 1,2-bis(4-chlorophenyl)ethane-1,2-dione |
| Bis(p-chlorophenyl)acetylene | Potassium Permanganate (KMnO₄), Harsh Conditions | 4-Chlorobenzoic acid |
The acetylene triple bond can be partially or fully reduced to form alkenes and alkanes, respectively. The stereochemical outcome and the extent of reduction depend on the chosen catalyst and reaction conditions.
Catalytic Hydrogenation : This is a common method for reducing alkynes. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), bis(p-chlorophenyl)acetylene can be reduced. The reaction proceeds in a stepwise manner. The addition of one mole of hydrogen across the triple bond yields 1,2-bis(4-chlorophenyl)ethene. The stereochemistry of the resulting alkene (cis or trans) can be influenced by the catalyst system; for example, Lindlar's catalyst is famously used to produce cis-alkenes from alkynes. Further hydrogenation with a second mole of hydrogen reduces the alkene to the corresponding alkane, 1,2-bis(4-chlorophenyl)ethane.
Dissolving Metal Reduction : The use of sodium (Na) or lithium (Li) metal in liquid ammonia (B1221849) (NH₃) is a classic method for the partial reduction of alkynes to specifically form trans-alkenes. This reaction proceeds through a radical anion intermediate. For bis(p-chlorophenyl)acetylene, this method would selectively yield (E)-1,2-bis(4-chlorophenyl)ethene.
Table 2: Reductive Transformations of Bis(p-chlorophenyl)acetylene
| Reactant | Reagent/Conditions | Major Product |
|---|---|---|
| Bis(p-chlorophenyl)acetylene | H₂, Pd/C (Partial Hydrogenation) | 1,2-bis(4-chlorophenyl)ethene |
| Bis(p-chlorophenyl)acetylene | H₂, Pd/C (Complete Hydrogenation) | 1,2-bis(4-chlorophenyl)ethane |
| Bis(p-chlorophenyl)acetylene | Na, liquid NH₃ | (E)-1,2-bis(4-chlorophenyl)ethene |
Electrophilic Aromatic Substitution on Chlorophenyl Rings
The two chlorophenyl rings of bis(p-chlorophenyl)acetylene can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the chloro group and the alkynyl group.
The chlorine atom is an ortho-, para-directing group, but it is also deactivating due to its inductive electron-withdrawing effect. The diarylalkynyl substituent is generally considered to be a deactivating group as well, directing incoming electrophiles to the meta position. In bis(p-chlorophenyl)acetylene, the positions ortho to the chlorine (and meta to the acetylene) and meta to the chlorine (and ortho to the acetylene) are available for substitution. The interplay of these directing effects determines the substitution pattern. Given that both groups are deactivating, forcing conditions may be required for reactions like nitration or Friedel-Crafts acylation. For instance, nitration would likely introduce a nitro group at the position ortho to the chlorine atom.
Cycloaddition and Transition Metal Complexation Reactions
The π-system of the acetylene moiety makes bis(p-chlorophenyl)acetylene a valuable substrate for cycloaddition reactions and for the formation of organometallic complexes.
Diarylacetylenes can undergo cyclotrimerization to form hexasubstituted benzene (B151609) derivatives. Research has shown that bis(p-chlorophenyl)acetylene, in the presence of a palladium catalyst such as bis(benzonitrile)palladium chloride in benzene, reacts to form the corresponding benzenoid trimer. This reaction yields Hexakis(p-chlorophenyl)benzene, a highly substituted and sterically crowded aromatic compound.
The reaction of bis(p-chlorophenyl)acetylene with palladium compounds can also lead to the formation of cyclobutadiene-metal complexes. When bis(p-chlorophenyl)acetylene is treated with bis(benzonitrile)palladium chloride, in addition to the trimer, a novel cyclobutadiene (B73232) complex is formed. This complex is identified as a dimer with the proposed structure of [((p-ClC₆H₄)₄C₄)(PdCl₂)ₓ]₂. These tetrakis(p-chlorophenyl)cyclobutadiene palladium complexes are valuable intermediates; for example, they can be converted to the corresponding iron tricarbonyl complex via a ligand-transfer reaction.
Cyclopropene (B1174273) and Cyclopropenylium Salt Formation through Carbene Additions
The reaction of alkynes with carbenes provides a direct route to cyclopropenes, the highly strained three-membered unsaturated rings. Carbenes (R₂C:), being neutral, electron-deficient species, act as electrophiles and readily attack the electron-rich π-system of the acetylene triple bond. libretexts.orgopenstax.org This addition is a concerted process where the carbene adds across the triple bond in a single step to form the cyclopropene ring. masterorganicchemistry.com
While specific studies detailing the reaction of Bis[p-chlorophenyl]acetylene with carbenes are not extensively documented in the provided literature, the general mechanism is well-established for diarylacetylenes. For instance, the addition of dichlorocarbene (B158193) (:CCl₂), a commonly used carbene, would be expected to yield 1,2-bis(p-chlorophenyl)-3,3-dichlorocyclopropene. Dichlorocarbene is typically generated in situ from the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as potassium hydroxide (B78521) (KOH). libretexts.orgopenstax.org The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion (Cl⁻) to generate the reactive dichlorocarbene intermediate. openstax.org
The resulting cyclopropene can be a versatile synthetic intermediate. Due to significant ring strain and the presence of the double bond, these molecules can undergo further transformations. Under certain conditions, particularly with substituents that can stabilize a positive charge, cyclopropenes can be converted to the corresponding cyclopropenylium salts, which are aromatic carbocation systems.
Intramolecular [4+2] Cycloaddition Reactions (Diels-Alder type, inferred from related acetylene systems)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In its intramolecular variant, the diene and the dienophile are tethered within the same molecule, facilitating the cyclization to form complex fused or bridged polycyclic systems, often with high stereoselectivity. organicreactions.orgwikipedia.org This approach is advantageous as it can proceed under milder conditions compared to its intermolecular counterpart due to a less negative entropy of activation. organicreactions.org
For a diarylacetylene like this compound to undergo an intramolecular Diels-Alder reaction, it must first be functionalized with a tether containing a conjugated diene. The acetylene moiety, with its p-chlorophenyl substituents, would serve as the dienophile. The reaction would proceed via a concerted mechanism, where the tethered diene and the acetylene triple bond react to form a new six-membered ring fused to the connecting chain. wikipedia.orgresearchgate.net
Although no specific examples involving this compound are cited in the provided search results, the reactivity is well-inferred from related systems. The versatility of this reaction allows for the synthesis of complex molecular architectures, and by choosing a suitable tether, the regio- and stereochemical outcome of the cycloaddition can be controlled. organicreactions.orgrsc.org
Heterocycle Formation and Functionalization Reactions
Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides
A significant reaction of this compound is its participation in the synthesis of phosphorus-containing heterocycles. Specifically, it has been used to synthesize benzo[b]phosphole oxides through a photoelectrochemical method. acs.org This process involves the reaction of a secondary phosphine (B1218219) oxide with a nonactivated internal alkyne, combining photocatalysis with synthetic organic electrochemistry. acs.org
In a documented study, the reaction of 1,2-bis(4-chlorophenyl)ethyne with diphenylphosphine (B32561) oxide under photoelectrochemical conditions yielded the corresponding benzo[b]phosphole oxide product, 2,3-bis(4-chlorophenyl)-1,1-diphenyl-1H-benzo[b]phosphole 1-oxide, in an 83% yield. acs.org This reaction is part of a broader methodology that demonstrates good functional group tolerance and high yields for a variety of substituted diarylacetylenes. acs.org The electron-deficient nature of the halo-substituted derivatives, such as this compound, proved amenable to this transformation. acs.org
The table below summarizes the yields of various benzo[b]phosphole oxides synthesized from symmetrically substituted diarylacetylenes using this photoelectrochemical method. acs.org
| Diarylacetylene Reactant | Substituent Group (R) | Product Yield (%) |
| 1,2-di-p-tolylethyne | -CH₃ | 93% |
| 1,2-bis(4-ethylphenyl)ethyne | -CH₂CH₃ | 86% |
| 1,2-bis(4-methoxyphenyl)ethyne | -OCH₃ | 82% |
| 1,2-bis(4-fluorophenyl)ethyne | -F | 71% |
| 1,2-bis(4-chlorophenyl)ethyne | -Cl | 83% |
| 1,2-bis(4-bromophenyl)ethyne | -Br | 78% |
| 1,2-bis(4-(trifluoromethyl)phenyl)ethyne | -CF₃ | 89% |
This table presents data on the synthesis of benzo[b]phosphole oxides from various diarylacetylenes.
1,3-Dipolar Cycloaddition Reactions with Azides
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org It involves the reaction of a 1,3-dipole with a dipolarophile. youtube.com In the context of this compound, the alkyne functional group serves as the dipolarophile, reacting with organic azides (a class of 1,3-dipoles) to form 1,2,3-triazole rings. wikipedia.orgchemeurope.com
This cycloaddition can proceed thermally, often leading to a mixture of regioisomers, especially with unsymmetrical internal alkynes. beilstein-journals.org However, the development of metal-catalyzed versions has significantly improved the reaction's utility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," known for its high efficiency and regioselectivity, typically yielding 1,4-disubstituted triazoles from terminal alkynes. wikipedia.orgbeilstein-journals.org
For internal alkynes like this compound, ruthenium catalysts have been shown to effectively promote the cycloaddition with azides, leading specifically to 1,5-disubstituted triazoles. wikipedia.org This reaction provides a reliable and modular approach to synthesizing highly substituted, stable aromatic triazole heterocycles, which are valuable scaffolds in medicinal chemistry and materials science. ijrpc.com
Metal-Catalyzed Coupling and Polymerization Reactions
Homocoupling Reactions to Form Conjugated Diynes
The homocoupling of alkynes to form conjugated 1,3-diynes, commonly known as the Glaser coupling, is one of the oldest and most fundamental carbon-carbon bond-forming reactions. wikipedia.orgrsc.org This reaction traditionally involves the oxidative dimerization of terminal alkynes in the presence of a copper(I) salt, such as CuCl or CuBr, an oxidant (typically air or oxygen), and a base. wikipedia.orgnih.gov Modified procedures, such as the Eglinton and Hay couplings, also utilize copper catalysts for this transformation. wikipedia.org
It is crucial to note that these classic homocoupling methods are specifically applicable to alkynes possessing a terminal C-H bond. This compound is an internal alkyne, lacking this acidic proton, and therefore does not undergo homocoupling via the Glaser-type mechanism to form a simple conjugated diyne. researchgate.netnih.gov Metal-catalyzed reactions involving internal alkynes typically lead to different classes of products, such as polymers or cyclic compounds through processes like cyclotrimerization, rather than the formation of a discrete diyne through simple dimerization. While copper and other transition metals catalyze a vast array of alkyne transformations, the specific formation of conjugated diynes via homocoupling is a characteristic reaction of terminal acetylenes. rsc.orgresearchgate.net
Polymerization Behavior of Related Acetylenes
The study of the polymerization of diarylacetylenes, a class of compounds to which this compound belongs, has revealed insights into the synthesis of conjugated polymers with interesting thermal and electronic properties. While specific research on the polymerization of this compound is not extensively detailed in publicly available literature, the behavior of related diphenylacetylene (B1204595) (DPA) derivatives provides a strong framework for understanding its potential reactivity.
A primary route for the polymerization of diphenylacetylene and its substituted analogues is through metathesis polymerization, often initiated by transition metal catalysts. Tantalum (Ta) and Tungsten (W) based catalytic systems have been shown to be effective for this purpose. For instance, diphenylacetylene can be polymerized in good yields using a TaCl₅-cocatalyst system. The resulting poly(diphenylacetylene) is noted for its high thermal stability. nih.gov
The polymerization of various substituted diphenylacetylenes has been investigated to understand the influence of different functional groups on the polymerization process and the properties of the resulting polymers. For example, the polymerization of diphenylacetylene derivatives with silyl (B83357) groups has been accomplished using a TaCl₅–n-Bu₄Sn catalyst. These studies have produced high molecular weight polymers that can form tough, free-standing membranes.
The nature of the substituent on the phenyl ring can significantly impact the solubility of the resulting polymer. While poly(diphenylacetylene) itself is generally insoluble, the introduction of certain substituent groups can render the polymer soluble in common organic solvents. nih.gov This is a critical factor for the processability of the polymer into films and fibers.
The mechanism of diphenylacetylene polymerization has been a subject of investigation. While a metathesis mechanism has long been accepted, recent studies involving tungsten(VI) chloride and tetraphenyltin (B1683108) as a catalytic system suggest an alternative migratory insertion mechanism. nih.govdntb.gov.ua This indicates the complexity of the polymerization process and the potential for different pathways depending on the specific catalyst and monomer used.
Research into the polymerization of other halogenated acetylene derivatives, such as chloro-substituted poly(acetylene), has also been conducted. For example, cis-3,4-dichlorocyclobutene (B1606063) has been polymerized using a Grubbs 3rd generation catalyst via ring-opening metathesis polymerization (ROMP). rsc.org Subsequent elimination reactions can then yield a chlorine-substituted poly(acetylene). rsc.org These studies on related chlorinated monomers provide valuable insights into the potential polymerization pathways for this compound.
The electronic nature of the substituents on the diphenylacetylene monomer can also affect its polymerizability. Phenylacetylene derivatives with electron-withdrawing substituents in the para position have been observed to polymerize faster than those with electron-donating substituents when using a rhodium(I) catalyst. rsc.org This suggests that the chlorine atoms in this compound, being electron-withdrawing, could influence its reactivity in polymerization reactions.
The following table summarizes the polymerization of some diphenylacetylene derivatives, providing a comparative context for the potential behavior of this compound.
Table 1: Polymerization of Selected Diphenylacetylene Derivatives
| Monomer | Catalyst System | Polymer Properties | Reference |
|---|---|---|---|
| Diphenylacetylene | TaCl₅-cocatalyst | High thermal stability, insoluble | nih.gov |
| 1-(p-t-Butylphenyl)-2-phenylacetylene | TaCl₅-cocatalyst | Soluble in various organic solvents, high molecular weight | nih.gov |
| 1-(p-Benzylphenyl)-2-phenylacetylene | TaCl₅-n-Bu₄Sn | Soluble in various organic solvents, high molecular weight | nih.gov |
| Phenylacetylenes with silyl groups | TaCl₅–n-Bu₄Sn | High molecular weight, form tough membranes |
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and exact molecular mass of a compound. For Bis[p-chlorophenyl]acetylene, with a molecular formula of C₁₄H₈Cl₂, HRMS would provide an experimental mass measurement that can be compared against its theoretical exact mass.
The theoretical monoisotopic mass of this compound is calculated to be 246.0003 Da. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula. At present, specific experimental HRMS data for this compound is not available in published literature.
Interactive Data Table: Theoretical Isotopic Distribution for C₁₄H₈Cl₂ Below is a table showing the expected relative abundances of the major isotopic peaks for the molecular ion [M]⁺ due to the presence of ³⁵Cl and ³⁷Cl isotopes.
| Ion | m/z (Da) | Relative Abundance (%) |
| [M]⁺ | 246.0003 | 100.00 |
| [M+2]⁺ | 247.9974 | 65.28 |
| [M+4]⁺ | 249.9944 | 10.65 |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, the precise connectivity and symmetry of the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
Due to the symmetrical nature of this compound, a simplified ¹H NMR spectrum is anticipated. The molecule contains only two sets of chemically equivalent aromatic protons. The protons ortho to the acetylenic bond would appear as one doublet, and the protons meta to the acetylenic bond (and ortho to the chlorine atom) would appear as a second doublet, resulting in a characteristic AA'BB' splitting pattern.
While specific, experimentally verified ¹H NMR data from peer-reviewed sources for this compound is scarce, the expected chemical shifts can be predicted based on analogous structures. The signals would likely appear in the aromatic region, typically between 7.0 and 7.6 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum for this compound is also expected to be simple due to the molecule's symmetry. Four distinct signals are predicted: one for the two equivalent acetylenic carbons, one for the two carbons bearing the chlorine atoms, one for the two carbons bonded to the alkyne, and one for the four remaining aromatic CH carbons.
The acetylenic carbons typically resonate in the range of 80-95 ppm. The aromatic carbons would appear between 120 and 140 ppm. Specific published ¹³C NMR data for this compound remains elusive.
Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the presence of specific functional groups. For this compound, key vibrational modes would include:
C≡C Stretch: The internal, symmetrically substituted alkyne bond is expected to show a weak or absent absorption band in the IR spectrum, typically around 2230-2100 cm⁻¹. This is due to the lack of a significant change in dipole moment during the stretching vibration.
C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.
Aromatic C=C Bending: Characteristic peaks for the p-disubstituted benzene (B151609) ring would be observed in the 1600-1400 cm⁻¹ region and a strong out-of-plane bending band around 850-800 cm⁻¹.
A comprehensive analysis of the IR spectrum would confirm the presence of the p-chlorophenyl and acetylene (B1199291) moieties. However, a published, fully assigned IR spectrum for this specific compound is not currently available.
X-ray Crystallography for Precise Solid-State Molecular Architecture
Despite the importance of such data for understanding its material properties, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.
Ultraviolet-Visible Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of diarylacetylenes, like this compound, results in characteristic absorption bands in the UV region. The parent compound, diphenylacetylene (B1204595), exhibits strong absorption bands around 300 nm. It is expected that this compound would have a similar absorption profile, potentially with a slight shift in the absorption maximum (λmax) due to the electronic effects of the chlorine substituents. No specific experimental UV-Vis absorption data for this compound is currently available in the literature.
Elemental Analysis and Thermogravimetric Analysis for Compositional and Thermal Behavior
Advanced analytical techniques are crucial for verifying the elemental composition and understanding the thermal stability of newly synthesized compounds. For this compound, elemental analysis provides the percentage composition of its constituent elements, confirming its empirical formula. Thermogravimetric analysis (TGA) offers insights into its thermal stability and decomposition profile by monitoring mass changes as a function of temperature.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements within a compound. For Bis[p--chlorophenyl]acetylene (C₁₄H₈Cl₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent atoms. This calculated composition serves as a benchmark against which experimentally determined values from combustion analysis are compared to confirm the purity and identity of the synthesized compound.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 68.05 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.26 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 28.69 |
| Total | 247.104 | 100.00 |
Note: The values in this table are calculated based on the chemical formula and atomic masses and serve as the theoretical reference for experimental elemental analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is particularly useful for determining the thermal stability of materials. wikipedia.org A TGA curve plots the mass of the sample as a function of temperature, and from this curve, the onset of decomposition and the temperature at which maximum decomposition occurs can be determined.
The thermal stability of diarylacetylenes can be influenced by the nature and position of substituents on the phenyl rings. The presence of chlorine atoms in this compound is expected to influence its thermal decomposition profile. Generally, the initial weight loss in a TGA thermogram for a pure, non-hydrated crystalline compound corresponds to its decomposition. For diarylacetylenes, this decomposition often proceeds in a single step, leading to a significant mass loss over a specific temperature range.
Based on the analysis of related compounds, it can be anticipated that the TGA curve for this compound would show thermal stability up to a certain temperature, followed by a sharp decline in mass as the compound decomposes. The onset temperature of this decomposition would be indicative of its thermal stability.
A hypothetical TGA data representation for a compound with similar structural characteristics is provided below to illustrate the expected thermal behavior.
| Temperature (°C) | Weight (%) |
| 50 | 100.0 |
| 100 | 100.0 |
| 150 | 99.9 |
| 200 | 99.8 |
| 250 | 99.5 |
| 300 | 98.0 |
| 350 | 85.0 |
| 400 | 40.0 |
| 450 | 10.0 |
| 500 | 2.0 |
Note: This data is representative of the expected thermal decomposition profile for a diarylacetylene and is not experimental data for this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Approaches for Electronic Structure and Molecular Geometry
Quantum chemical methods are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in Bis[p-chlorophenyl]acetylene. These approaches solve approximations of the Schrödinger equation to determine the molecule's energetic and geometric properties.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.
For halogenated aromatic compounds like this compound, hybrid functionals such as B3LYP and M06-2X are commonly employed. nih.govnih.gov The selection of an appropriate basis set is equally crucial. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are often used. These sets include polarization functions (d,p) to describe the anisotropic shape of electron clouds and diffuse functions (+) to accurately model regions of low electron density, which is important for weak intermolecular interactions. nih.govnih.gov For enhanced accuracy, especially in describing non-covalent interactions involving chlorine, Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP) or correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are also suitable choices. High-accuracy energy calculations can be performed on geometries optimized with these DFT methods to refine energetic predictions. nih.govacs.org
| Method | Description | Typical Application for this compound |
|---|---|---|
| B3LYP Functional | A popular hybrid DFT functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization and electronic property prediction. nih.govresearchgate.net |
| M06-2X Functional | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and non-covalent interactions. | Accurate energy calculations, including reaction barriers and interaction energies. nih.govacs.org |
| 6-311+G(d,p) Basis Set | A triple-zeta Pople-style basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens. | Provides a flexible description of the electron distribution for accurate geometry and property calculations. nih.gov |
| def2-TZVP Basis Set | A triple-zeta valence polarization basis set from the Karlsruhe group, known for its efficiency and accuracy across the periodic table. | High-quality geometry optimizations and frequency calculations. |
Hartree-Fock (HF) Methods for Structural Parameter Prediction
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, making it less accurate than modern DFT or post-HF methods for energy calculations, it provides a reasonable first approximation of molecular geometry and electronic wavefunctions. HF calculations are often used as a starting point for more sophisticated methods. Pople-style basis sets such as 6-31G(d,p) are well-suited for HF-level geometry optimizations of organic molecules. reddit.com
Reaction Mechanism Investigation and Energetic Profiling
Computational methods are indispensable for mapping the potential energy surface of a chemical reaction. This allows for the identification of intermediates and the characterization of transition states, providing a detailed, step-by-step description of the reaction mechanism.
Transition State Characterization and Activation Energy Determination
A transition state (TS) represents the highest energy point along the minimum energy pathway between reactants and products. Locating and characterizing the TS is a key goal of mechanistic studies. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.comsmu.edu
The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is a critical determinant of the reaction rate. researchgate.netresearchgate.net For reactions involving acetylenic compounds, such as hydrogenation or hydrochlorination, DFT calculations can model the step-by-step bond-breaking and bond-forming processes, revealing the precise geometry of the transition state. researchgate.netscielo.br
| Step | Computational Task | Information Obtained |
|---|---|---|
| 1. Reactant/Product Optimization | Geometry optimization of all starting materials and final products. | Stable equilibrium geometries and their relative energies (reaction enthalpy). |
| 2. Transition State Search | Algorithms (e.g., QST2/QST3, Berny optimization) are used to locate the saddle point between reactants and products. | The precise geometry of the transition state. youtube.com |
| 3. Frequency Calculation | Calculation of vibrational frequencies at the located stationary points. | Confirms minima (zero imaginary frequencies) and transition states (one imaginary frequency); provides zero-point vibrational energy and thermal corrections to calculate free energies of activation. mdpi.com |
| 4. Intrinsic Reaction Coordinate (IRC) | Calculation of the minimum energy path connecting the TS to the reactants and products. | Verifies that the identified TS correctly links the desired reactants and products. smu.edu |
Modeling of Solvent Effects and Catalytic Pathway Optimization
Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways:
Implicit Solvent Models : These models, such as the Conductor-like Screening Model (COSMO) or the SMD model, treat the solvent as a continuous dielectric medium. acs.orgchemrxiv.orgfiveable.me This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvent Models : In this approach, a number of individual solvent molecules are included in the calculation along with the solute. chemrxiv.orgrsc.org This method is more computationally intensive but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. rsc.org
For catalytic reactions, such as the palladium-catalyzed synthesis of diarylacetylenes, DFT can be used to model the entire catalytic cycle. scielo.br By calculating the energies of all intermediates and transition states, researchers can identify the rate-determining step, understand the role of the catalyst, and computationally explore modifications to the catalyst to optimize the pathway and improve efficiency. researchgate.net
Intermolecular Interactions and Crystal Lattice Analysis
In the solid state, the properties of this compound are governed by how the molecules pack together in the crystal lattice. This packing is directed by a subtle interplay of non-covalent interactions. Computational analysis is crucial for identifying and quantifying these forces.
For a molecule like this compound, several types of interactions are expected to be significant:
π-π Stacking : The electron-rich phenyl rings can stack on top of each other. The centroid-to-centroid distance between rings, typically around 3.3 to 3.8 Å, is indicative of strong stacking. iucr.orgnih.gov
Halogen Bonding : The chlorine atom has an electropositive region on its outer tip (the σ-hole), which can interact favorably with a nucleophilic region on an adjacent molecule, such as a π-system or another chlorine atom. mdpi.comacs.org
C-H···π Interactions : The hydrogen atoms on one phenyl ring can interact with the π-electron cloud of a neighboring ring.
C-H···Cl Hydrogen Bonds : Weak hydrogen bonds can form between carbon-bound hydrogens and chlorine atoms on adjacent molecules. nih.gov
| Interaction Type | Description | Computational Analysis Method |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld surface analysis (shape index), geometric analysis (centroid-centroid distance). iucr.orgnih.gov |
| Halogen Bonding (e.g., C-Cl···π) | A directional interaction involving the electropositive region on the halogen atom. | Hirshfeld surface analysis (dnorm), Quantum Theory of Atoms in Molecules (QTAIM), interaction energy calculations. mdpi.comnih.gov |
| C-H···Cl Interactions | Weak hydrogen bonds between a C-H group and a chlorine atom. | Hirshfeld surface analysis (dnorm), geometric analysis (H···Cl distance and C-H···Cl angle). nih.gov |
| Dispersion Forces | General attractive forces arising from instantaneous fluctuations in electron density. | Symmetry-Adapted Perturbation Theory (SAPT), dispersion-corrected DFT (e.g., DFT-D3). acs.orgnih.gov |
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique generates a three-dimensional surface around a molecule, which is color-coded to represent the nature and strength of close contacts with neighboring molecules. The surface is defined based on the electron distribution of the molecule in the crystal.
The key parameters used in this analysis are dᵢ (the distance from any point on the surface to the nearest nucleus inside the surface) and dₑ (the distance from the same point to the nearest nucleus outside the surface). These are often normalized and mapped onto the surface as d_norm, where red colors indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts approximately at the van der Waals distance, and blue represents longer contacts. github.iomdpi.com
A specific Hirshfeld surface analysis and the corresponding 2D fingerprint plots for this compound are not available in the reviewed literature. Such an analysis would require a crystallographic information file (CIF) from a single-crystal X-ray diffraction study of the compound, which was not found in the searched sources.
Quantification of Non-Covalent Interaction Energies
While Hirshfeld analysis provides a qualitative and quantitative overview of intermolecular contacts, the energetic significance of these interactions can be determined through computational chemistry. Non-covalent interactions (NCIs), such as halogen bonds (C-Cl···π), π-π stacking, and C-H···π interactions, are crucial in dictating the supramolecular architecture of crystalline solids. nih.govnih.gov
Specific computational studies quantifying the non-covalent interaction energies for this compound were not identified in the available literature. A comprehensive analysis would involve high-level quantum chemical calculations to determine the strength of potential interactions like π-π stacking between the phenyl rings, C-H···π interactions, and C-Cl···π interactions involving the acetylene (B1199291) bond.
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the orbital from which a molecule is most likely to donate electrons, is associated with nucleophilicity. youtube.com Conversely, the LUMO, being the orbital most likely to accept electrons, relates to electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter. acadpubl.eu A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu Computational methods, particularly DFT, are widely used to calculate the energies of these orbitals and visualize their spatial distribution. acadpubl.euresearchgate.net For a molecule like this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the conjugated system of the phenyl rings and the acetylene linker. The location of the highest density of the HOMO and LUMO can indicate the most probable sites for nucleophilic and electrophilic attack, respectively. acadpubl.eu
A detailed theoretical study providing the specific HOMO-LUMO energy levels, the energy gap, and reactivity predictions based on FMO theory for this compound could not be located in the surveyed scientific literature.
Applications in Advanced Materials Science and Synthetic Chemistry
Building Block for Complex Organic Synthesis
The unique electronic and structural characteristics of bis(p-chlorophenyl)acetylene make it a valuable tool for organic chemists to construct a wide array of molecular frameworks, including various heterocyclic systems.
Precursor in the Synthesis of Diverse Molecular Architectures
Bis(p-chlorophenyl)acetylene serves as a fundamental precursor in the development of diverse and complex molecular architectures. Its diarylacetylene core provides a rigid scaffold upon which intricate structures can be built. The presence of p-chlorophenyl groups offers sites for further functionalization through various cross-coupling reactions, allowing for the extension of the π-conjugated system and the introduction of different chemical moieties. This adaptability makes it a key intermediate in the synthesis of molecules designed for applications in medicinal chemistry and materials science.
The reactivity of the acetylene (B1199291) unit itself allows for a range of chemical transformations, including cycloaddition reactions, which are instrumental in forming cyclic and heterocyclic structures. For instance, diarylacetylenes can undergo [2+2+2] cycloadditions with nitriles to form substituted pyridines, showcasing their utility in constructing nitrogen-containing heterocycles. While direct examples of such reactions with bis(p-chlorophenyl)acetylene are not extensively documented in readily available literature, the general reactivity of the diarylacetylene class suggests its potential in similar synthetic strategies.
Utility in the Preparation of Phosphorus-Containing Heterocycles (e.g., Benzo[b]phospholes)
The synthesis of phosphorus-containing heterocycles, such as benzo[b]phospholes, often involves the construction of a phosphole ring fused to a benzene (B151609) ring. While direct, documented routes for the synthesis of benzo[b]phospholes starting specifically from bis(p-chlorophenyl)acetylene are not prevalent, the general synthetic strategies for these heterocycles often utilize internal alkynes.
One common approach involves the reaction of a phosphorus-containing reagent with a suitably functionalized diarylacetylene. For example, the cyclization of (o-alkynylphenyl)phosphines can lead to the formation of benzo[b]phosphole derivatives. Although not a direct application of bis(p-chlorophenyl)acetylene as a starting material, this highlights the importance of the acetylene moiety in the formation of such heterocyclic systems. Future research may explore the potential of functionalizing the phenyl rings of bis(p-chlorophenyl)acetylene to enable its direct participation in these cyclization reactions.
Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines)
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing bicyclic heterocycles with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent.
While there is no direct evidence in the reviewed literature of bis(p-chlorophenyl)acetylene being used as a primary building block in the common synthetic routes to pyrazolo[1,5-a]pyrimidines, the versatility of the acetylene group in forming heterocyclic systems is well-established. For instance, alkynes can undergo cycloaddition reactions with various nitrogen-containing species. It is conceivable that derivatives of bis(p-chlorophenyl)acetylene could be designed to participate in novel synthetic pathways to these and other nitrogen-containing heterocycles.
Monomers and Components for Polymer Science
The rigid and linear structure of bis(p-chlorophenyl)acetylene makes it an attractive monomer for the synthesis of conjugated polymers with interesting electronic and optoelectronic properties.
Synthesis of Conjugated Polymers and π-Conjugated Systems
Bis(p-chlorophenyl)acetylene can be polymerized to form poly(diarylacetylene)s, a class of conjugated polymers. The polymerization of diarylacetylenes can be achieved using various transition metal catalysts, such as those based on tantalum and rhodium. These polymers are characterized by a backbone of alternating double bonds, which results in an extended π-conjugated system.
The properties of the resulting polymer, such as solubility and thermal stability, are influenced by the substituents on the phenyl rings. While unsubstituted poly(diphenylacetylene) is often insoluble, the introduction of substituents can enhance solubility, facilitating processing and characterization. The chlorine atoms in poly(bis(p-chlorophenyl)acetylene) would be expected to influence the polymer's electronic properties and intermolecular interactions.
The table below summarizes some general findings on the polymerization of diarylacetylenes, which can be extrapolated to understand the potential of bis(p-chlorophenyl)acetylene as a monomer.
| Catalyst System | Typical Monomers | Polymer Properties |
| TaCl₅/Cocatalyst | Diphenylacetylene (B1204595) derivatives | High thermal stability, often insoluble |
| Rh-based catalysts | Phenylacetylene derivatives | High molecular weight, potential for stereoregular polymers |
Integration into Electronic and Optoelectronic Materials
The extended π-conjugation in polymers derived from bis(p-chlorophenyl)acetylene suggests their potential for use in electronic and optoelectronic applications. Conjugated polymers are known to exhibit semiconductor properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
The presence of the chlorine atoms in the polymer backbone can modulate the electronic properties, such as the HOMO and LUMO energy levels, which are crucial for charge injection and transport in electronic devices. Furthermore, the chlorine atoms can influence the polymer's morphology and packing in the solid state, which in turn affects its charge transport characteristics. While specific performance data for devices incorporating polymers of bis(p-chlorophenyl)acetylene are not widely reported, the general properties of poly(diarylacetylene)s make them a promising area of research for new electronic materials.
| Property | Relevance to Optoelectronic Materials |
| Extended π-conjugation | Enables charge transport along the polymer backbone. |
| Tunable electronic properties | Allows for the optimization of energy levels for efficient device performance. |
| Processability | Crucial for the fabrication of thin films for electronic devices. |
| Thermal stability | Important for the long-term stability and reliability of organic electronic devices. |
Precursors for Inorganic Materials
A comprehensive review of available scientific literature does not indicate that Bis[p-chlorophenyl]acetylene is used as a direct precursor for synthesizing carborane-containing polymers for the production of boron carbide ceramics.
Ligands and Catalytic Intermediates in Organometallic Chemistry
This compound can react with transition metal carbonyl complexes to form new organometallic compounds. Specifically, it has been shown to react with dodecacarbonyltriiron (Fe₃(CO)₁₂). researchgate.net In this type of reaction, the acetylene derivative can act as a ligand, coordinating to the metal centers and potentially undergoing further transformations to form complex structures, such as ferraindeneiron and indenoneiron carbonyl complexes. researchgate.net The interaction involves the π-electrons of the alkyne bond with the d-orbitals of the iron atoms, leading to the formation of stable organometallic products. researchgate.net This demonstrates the role of this compound as a building block in the synthesis of novel organometallic complexes.
Organometallic Complex Formation
| Alkyne Reactant | Metal Carbonyl Reactant | Resulting Products |
|---|
Investigations of Structural Analogs and Reactivity Relationships
Synthesis and Characterization of Substituted Bis[p-chlorophenyl]acetylene Derivatives
The synthesis of substituted this compound derivatives often employs methods common for creating diarylacetylenes, with modifications to accommodate the specific electronic and steric properties of the chloro-substituted aryl rings. A notable approach involves the reaction of substituted benzaldehydes with phosphorus-based reagents, followed by further chemical transformations.
One established method begins with the treatment of substituted benzaldehydes, such as 2-chloro-, 3-chloro-, and 4-chlorobenzaldehyde (B46862), with thionyl chloride (SOCl₂) to form the corresponding benzal chlorides. beilstein-journals.org These intermediates can then be reacted with potassium tert-butoxide to generate chloroarylcarbenes. The carbenes subsequently react with a 1,2-bis(chlorophenyl)ethyne to yield triarylcyclopropenylium salts. beilstein-journals.org An alternative pathway to diarylacetylenes involves treating substituted benzaldehydes and other precursor compounds with potassium tert-butoxide in THF, which can produce the desired diarylacetylene in moderate to good yields. beilstein-journals.org For instance, this method has been used to prepare bis(2-chlorophenyl)acetylene, bis(3-chlorophenyl)acetylene, and bis(4-chlorophenyl)acetylene (the parent compound) with yields of 10%, 48%, and 53%, respectively. beilstein-journals.org
Another versatile route is the palladium-catalyzed Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides. mdpi.com While many methods exist for synthesizing diarylacetylenes, some, like those involving silicon or tin derivatives, can be limited by the availability of starting materials. arkat-usa.org A sequence utilizing diphenyl (benzotriazol-1-yl)(aryl)methylphosphonates has been developed to produce a variety of substituted diarylacetylenes under mild conditions with good to excellent yields. arkat-usa.org
The characterization of these derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the structure and purity of the synthesized compounds. For example, the characterization of 1,2-bis(4-chlorophenyl)ethyne shows distinct NMR signals and a precise mass-to-charge ratio corresponding to its molecular formula. oup.com
| Compound | Synthesis Method | Yield | Analytical Data (¹H NMR, CDCl₃) | Reference |
| Bis(3-chlorophenyl)acetylene | From 3-chlorobenzaldehyde (B42229) via a multi-step process using potassium tert-butoxide. | 48% | Not specified in source. | beilstein-journals.org |
| Bis(4-chlorophenyl)acetylene | From 4-chlorobenzaldehyde via a multi-step process using potassium tert-butoxide. | 53% | δ = 7.33 (d, J = 8.8 Hz, 4H), 7.45 (d, J = 8.8 Hz, 4H) ppm | beilstein-journals.orgoup.com |
| Bis(2-chlorophenyl)acetylene | From 2-chlorobenzaldehyde (B119727) via a multi-step process using potassium tert-butoxide. | 10% | Not specified in source. | beilstein-journals.org |
| Tetrakis(p-chlorophenyl)cyclobutadiene palladium chloride complex | Reaction of bis(p-chlorophenyl)acetylene with bis(benzonitrile)palladium chloride. | 43% | Not specified in source. | cdnsciencepub.com |
Influence of Aryl Substitution Patterns on Chemical Transformation Selectivity
The pattern of substitution on the aryl rings of diarylacetylenes significantly influences the selectivity and outcome of their chemical transformations. bohrium.com The electronic nature—whether electron-donating or electron-withdrawing—and the position of the substituents can dictate the reactivity of the molecule. bohrium.comrsc.org This principle is critical in designing synthetic routes and predicting reaction products.
A key factor governing selectivity in cross-coupling reactions is the relative strength of the carbon-halogen bonds. mdpi.com In molecules containing different halogen substituents, the weaker bond is typically more reactive. For example, in studies on 2-aryl-4-chloro-6-iodoquinazolines, palladium-catalyzed cross-coupling reactions occur selectively at the C-I bond. mdpi.com Density Functional Theory (DFT) calculations revealed that the Csp²-I bond is significantly weaker (66.45 kcal/mol) than the C(4)-Cl bond (83.14 kcal/mol), directing the reaction to the iodo-substituted position. mdpi.com This demonstrates that intrinsic bond reactivity can override other electronic factors, such as the activation of a C-Cl bond by an adjacent nitrogen atom. mdpi.com
Future Directions and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Routes
The synthesis of diarylacetylenes, including Bis[p-chlorophenyl]acetylene, has traditionally relied on methods that are effective but often utilize hazardous reagents and solvents. The future of its synthesis is geared towards greener and more sustainable alternatives that minimize environmental impact and enhance safety.
One of the most promising green chemistry approaches is mechanochemical synthesis . This solvent-free or liquid-assisted grinding (LAG) method reduces the reliance on volatile organic solvents, which are often toxic and flammable. unn.edu.ngnih.gov Research has demonstrated that mechanochemical methods can lead to high yields and shorter reaction times for the synthesis of various organic compounds, including metal complexes and salens. unn.edu.ngbeilstein-journals.org For instance, the liquid-assisted mechanochemical synthesis of a Schiff base and its Co(II) complex resulted in yields of 89.5% and 81.6%, respectively, within just 30 minutes. unn.edu.ng While specific data for the mechanochemical synthesis of this compound is still emerging, the successful application of this technique to other complex organic molecules suggests its high potential. nih.govresearchgate.netmdpi.com
The use of greener solvents is another key area of innovation. sigmaaldrich.comacs.orgrsc.orgresearchgate.net Solvents derived from renewable feedstocks, such as bio-based ethanol, and novel solvents like ionic liquids and deep eutectic solvents, are being explored as replacements for traditional, more hazardous options like DMF and chlorinated hydrocarbons. sigmaaldrich.comresearchgate.net These greener solvents not only reduce the environmental footprint but can also in some cases enhance reaction rates and selectivity. researchgate.net For solid-phase synthesis, which can be relevant for creating libraries of diarylacetylene derivatives, a modeling approach can predict the efficacy of various green solvents in swelling the necessary resins. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Diarylacetylenes
| Feature | Traditional Synthesis (e.g., Sonogashira in DMF) | Green/Sustainable Synthesis (e.g., Mechanochemistry, Green Solvents) |
| Solvent Use | High volumes of volatile organic solvents (e.g., DMF, THF) | Solvent-free, liquid-assisted grinding, or use of bio-based/ionic liquids |
| Energy Consumption | Often requires heating for extended periods | Can be faster and operate at room temperature |
| Waste Generation | Generates significant solvent and reagent waste | Reduced waste due to solvent-free conditions and higher atom economy |
| Safety | Use of flammable and toxic solvents and reagents | Inherently safer due to elimination of hazardous solvents |
Exploration of Novel Reaction Pathways and Catalytic Cycles
The reactivity of the acetylene (B1199291) moiety in this compound is a fertile ground for exploring novel reaction pathways and developing new catalytic cycles. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are workhorses for the synthesis of diarylacetylenes. mdpi.comrsc.org Future research is focused on refining these catalytic cycles for greater efficiency and broader substrate scope.
A key area of development is the use of cooperative catalysis , where palladium is used in conjunction with other metals like copper, ruthenium, or gold to access new heterocyclic derivatives in one-pot syntheses. mdpi.com For example, a one-pot method integrating a Sonogashira coupling to form a diarylacetylene followed by a Wacker-type oxidation has been developed for the synthesis of diaryl 1,2-diketones in high yields. mdpi.com
The catalytic cycle of the Sonogashira reaction is a central theme of investigation. mdpi.comrsc.org The standard cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the diarylacetylene and regenerate the Pd(0) catalyst. Innovations include the development of copper-free Sonogashira reactions to prevent the formation of undesired Glaser coupling byproducts. chemrxiv.orgresearchgate.net These copper-free methods often utilize a base to facilitate the deprotonation of the terminal alkyne.
Beyond its synthesis, the subsequent reactions of this compound are of great interest. It can undergo [2+2+2] cycloaddition reactions, for instance with nitriles catalyzed by cobalt systems, to form highly substituted pyridines. researchgate.net Furthermore, reaction with palladium chloride can lead to the formation of a tetrakis(p-chlorophenyl)cyclobutadiene palladium complex. researchgate.net These reactions open up pathways to novel and complex molecular architectures.
Rational Design of Materials with Tailored Properties
This compound serves as a valuable building block for the rational design of advanced materials with specific, tailored properties. Its incorporation into polymers and other materials can impart desirable characteristics such as high thermal stability and specific gas permeability.
The polymerization of diarylacetylenes, including derivatives of this compound, can be achieved using tantalum chloride-based catalyst systems. kpi.ua The resulting poly(diarylacetylene)s can exhibit high thermal stability, with onset temperatures of weight loss in air ranging from 330-450°C. kpi.ua The substituents on the phenyl rings play a crucial role in determining the properties of the resulting polymer. For example, the introduction of a bulky p-benzylphenyl group can lead to a soluble polymer with a high molecular weight, whereas other substitutions may result in insoluble materials. kpi.ua
The gas permeability of poly(diarylacetylene) membranes is another area of active research. Poly(1-(p-benzylphenyl)-2-phenylacetylene) has an oxygen permeability coefficient of 18 barrers, which is comparable to that of natural rubber. kpi.ua By strategically modifying the substituents on the diarylacetylene monomer, it is possible to tune the gas permeability properties of the resulting polymers. For instance, desilylation of certain silyl-containing poly(diarylacetylene)s can lead to a significant increase in oxygen permeability. researchgate.net
Furthermore, this compound is a precursor in the synthesis of novel organometallic materials such as 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes. beilstein-journals.orgbeilstein-archives.org These materials exhibit interesting electrochemical and optical properties, with their absorption spectra being influenced by the position of the chloro-substituents on the phenyl rings. beilstein-journals.orgbeilstein-archives.org This demonstrates how the rational design of the starting diarylacetylene can be used to fine-tune the properties of the final material.
Table 2: Properties of Polymers Derived from Substituted Diarylacetylenes
| Monomer | Polymer Solubility | Thermal Stability (To in air) | Oxygen Permeability (PO2) | Reference |
| 1-(p-benzylphenyl)-2-phenylacetylene | Soluble in various organic solvents | ~330°C | 18 barrers | kpi.ua |
| 1-(p-phenylphenyl)-2-phenylacetylene | Insoluble in all solvents | ~450°C | Not reported | kpi.ua |
| 1-(β-naphthyl)-2-phenylacetylene | Insoluble in all solvents | ~420°C | Not reported | kpi.ua |
| 1-Phenyl-2-[p-(trimethylsilyl)phenyl]acetylene | Soluble | High thermal stability | High gas permeability | researchgate.net |
Advances in High-Throughput Screening and Automation in Synthesis
To accelerate the discovery of new synthetic methods and materials based on this compound, high-throughput screening and automated synthesis are becoming increasingly important. nih.govthalesnano.com These technologies allow for the rapid testing of a large number of reaction conditions, catalysts, and substrates.
High-throughput screening (HTS) has been successfully applied to the Sonogashira reaction to evaluate the kinetics of nearly 500 coupling reactions. nih.gov By running up to 25 reactions in a single vessel and monitoring their progress, researchers can quickly identify the most effective catalyst systems for a given transformation. nih.gov Continuous flow reactors, such as the H-Cube®, provide a convenient platform for rapid catalyst and parameter screening in Sonogashira couplings, allowing for the evaluation of multiple catalysts and reaction conditions in a matter of hours. thalesnano.com
Automated synthesis platforms are revolutionizing the way organic molecules are prepared. These robotic systems can perform a series of chemical reactions in a sequential and automated manner, from reagent dispensing and reaction monitoring to work-up and purification. This not only increases efficiency but also improves reproducibility and allows chemists to focus on experimental design and data analysis. The development of low-cost automated synthesis platforms aims to make this technology more accessible to the wider research community. While the fully automated synthesis of this compound is a future goal, the foundational technologies for automated C-C bond formation are already in place.
Table 3: Example of High-Throughput Catalyst Screening for Sonogashira Coupling
| Catalyst | Ligand | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | None | 53 | Moderate | thalesnano.com |
| FibreCat® 1001 | Phosphine (B1218219) | High | High | thalesnano.com |
| FibreCat® 1007 | Phosphine | High | High | thalesnano.com |
| FibreCat® 1026 | Phosphine | Moderate | Moderate | thalesnano.com |
Note: The data in this table is illustrative of a typical catalyst screening process for Sonogashira reactions and is based on findings from the cited literature. Specific results can vary depending on the substrates and reaction conditions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
